molecular formula C23H27N5O4 B2691002 7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212322-50-3

7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2691002
CAS No.: 1212322-50-3
M. Wt: 437.5
InChI Key: GBELCMRJYJHUSH-UHFFFAOYSA-N
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Description

7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 1212322-50-3) is a novel derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5O4C_{23}H_{27}N_{5}O_{4} with a molecular weight of 437.5 g/mol. The structural features include multiple methoxy and ethoxy groups that enhance its biological interactions.

PropertyValue
Molecular FormulaC23H27N5O4
Molecular Weight437.5 g/mol
CAS Number1212322-50-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of functional groups such as ethoxy and methoxy enhances its binding affinity to proteins involved in cancer pathways. The proposed mechanisms include:

  • Inhibition of Anti-apoptotic Proteins : The compound has shown potential in modulating the expression levels of pro-apoptotic and anti-apoptotic genes such as Bax and Bcl2, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest at the G2/M phase in specific cancer cell lines, thereby inhibiting proliferation .

Biological Activity

Recent studies have highlighted the compound's significant anticancer properties:

  • Anticancer Activity : The compound has been evaluated against various cancer cell lines including breast cancer (Luc-4T1) and colorectal cancer (HCT116). It exhibited a concentration-dependent increase in cytotoxicity with IC50 values indicating moderate to strong activity against these cell lines .
  • Apoptotic Induction : The compound significantly increased caspase-3 activity in treated cells compared to controls, suggesting that it effectively triggers apoptotic pathways .
  • Selectivity : The selectivity towards cancer cells over normal cells has been noted, with lower cytotoxic effects on non-cancerous cell lines compared to tumor cells .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Breast Cancer Cells : In a study involving Luc-4T1 breast cancer cells, treatment with the compound resulted in significant upregulation of Bax (p < 0.001) and downregulation of Bcl2 (p < 0.001), indicating a shift towards pro-apoptotic signaling pathways .
  • Caspase Activity Assay : A caspase activity assay demonstrated that the compound induced a substantial increase in caspase 3 production in HCT116 cells, suggesting its role as an effective inducer of apoptosis .

Properties

IUPAC Name

7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-5-32-18-11-10-15(12-19(18)31-4)21-20(14(2)26-23-24-13-25-28(21)23)22(29)27-16-8-6-7-9-17(16)30-3/h6-14,20-21H,5H2,1-4H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBELCMRJYJHUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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